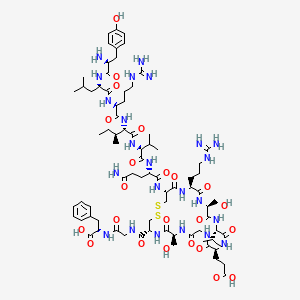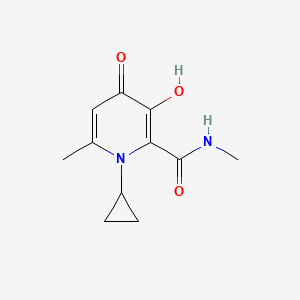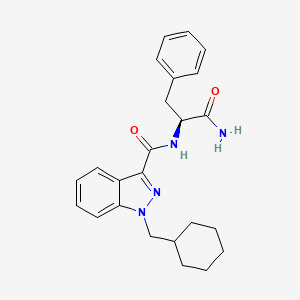
AS101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es estructuralmente similar al cisplatino y exhibe propiedades inmunoestimulantes, antiinflamatorias y antitumorales . Este compuesto ha llamado la atención por sus posibles aplicaciones terapéuticas, particularmente en los campos de la oncología y la inmunología.
Aplicaciones Científicas De Investigación
El tricloruro de teluro de amonio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis de otros compuestos de telurio y como catalizador en reacciones orgánicas.
Biología: Se investiga por sus efectos inmunomoduladores, particularmente en la mejora de la respuesta inmunitaria.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El tricloruro de teluro de amonio ejerce sus efectos induciendo la producción de factores estimulantes de colonias (CSF), interleucina-2 (IL-2) y receptores de IL-2. Esto se logra aumentando la afluencia de iones calcio a través de la membrana celular, lo que posteriormente conduce a la activación de macrófagos y granulocitos {_svg_3}. El compuesto también inhibe el bucle autocrino de la interleucina-10 tumoral, sensibilizando los tumores a la quimioterapia .
Compuestos Similares:
Cisplatino: Un fármaco de quimioterapia a base de platino con propiedades antitumorales similares.
Hexacloruro de telurio de amonio: Otro compuesto a base de telurio con diferentes propiedades químicas y aplicaciones.
Singularidad: El tricloruro de teluro de amonio es único debido a su combinación de propiedades inmunoestimulantes, antiinflamatorias y antitumorales.
Análisis Bioquímico
Biochemical Properties
AS101 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary biochemical properties is the inhibition of interleukin-1 beta (IL-1β) and the suppression of signal transducer and activator of transcription 3 (STAT3) phosphorylation . This compound also inhibits caspase-1, which is involved in the inflammatory response. These interactions highlight its potential in treating autoimmune diseases and certain malignancies .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) and disrupt cell membranes, leading to cell death in bacterial cells . Additionally, this compound affects immune cells by modulating cytokine production and inhibiting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits IL-1β, preventing the activation of downstream signaling pathways that lead to inflammation . It also inhibits caspase-1, reducing the production of pro-inflammatory cytokines. Furthermore, this compound induces the accumulation of ROS, which disrupts bacterial cell membranes and leads to cell death . These mechanisms collectively contribute to its antimicrobial and immunomodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its antimicrobial activity over extended periods, while in vivo studies using mouse models have demonstrated its effectiveness in treating infections over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent antimicrobial activity, with higher doses leading to increased bacterial cell death . At high doses, this compound can exhibit cytotoxic effects, with a 50% cytotoxicity observed at approximately 150 µg/mL . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the production of ROS, which plays a crucial role in its antimicrobial activity . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production highlight its involvement in inflammatory and immune response pathways . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to accumulate in specific cellular compartments, such as the cytoplasm and cell membrane, is crucial for its antimicrobial activity . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it exerts its antimicrobial effects by inducing ROS accumulation and disrupting cell membranes . Additionally, this compound’s inhibition of caspase-1 and modulation of cytokine production occur within specific cellular compartments, contributing to its immunomodulatory effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El tricloruro de teluro de amonio se puede sintetizar a través de la reacción de tetracloruro de telurio con cloruro de amonio en un medio acuoso. La reacción generalmente procede de la siguiente manera:
TeCl4+2NH4Cl→(NH4)2TeCl6
Métodos de Producción Industrial: La producción industrial de tricloruro de teluro de amonio involucra la reacción a gran escala de tetracloruro de telurio con cloruro de amonio bajo condiciones controladas para asegurar un alto rendimiento y pureza. La reacción se lleva a cabo en un reactor con agitación continua y control de temperatura para optimizar la velocidad de reacción y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones: El tricloruro de teluro de amonio se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse a estados de oxidación más altos del telurio.
Reducción: Puede reducirse a estados de oxidación más bajos o telurio elemental.
Sustitución: Puede sufrir reacciones de sustitución con otros haluros o ligandos.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes fuertes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como borohidruro de sodio o hidrazina.
Sustitución: Reacciones de intercambio de haluros usando sales de haluros o ligandos en solventes acuosos u orgánicos.
Productos Principales:
Oxidación: Compuestos de telurio de estado de oxidación más alto.
Reducción: Telurio elemental o compuestos de telurio de estado de oxidación más bajo.
Sustitución: Varios haluros de telurio o compuestos de telurio sustituidos por ligandos.
Comparación Con Compuestos Similares
Cisplatin: A platinum-based chemotherapy drug with similar anti-tumor properties.
Ammonium hexachlorotellurate: Another tellurium-based compound with different chemical properties and applications.
Uniqueness: Ammonium trichlorotellurate is unique due to its combination of immunostimulatory, anti-inflammatory, and anti-tumor properties.
Propiedades
Número CAS |
106566-58-9 |
|---|---|
Fórmula molecular |
C2H4Cl3O2Te- |
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
ethane-1,2-diolate;tellurium(4+);trichloride |
InChI |
InChI=1S/C2H4O2.3ClH.Te/c3-1-2-4;;;;/h1-2H2;3*1H;/q-2;;;;+4/p-3 |
Clave InChI |
AGZDZTOMXZEDLY-UHFFFAOYSA-K |
SMILES |
Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |
SMILES canónico |
C(C[O-])[O-].[Cl-].[Cl-].[Cl-].[Te+4] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)







